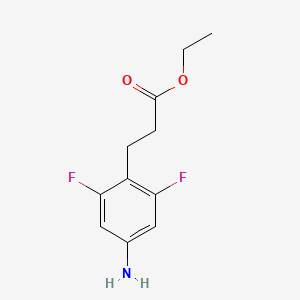
Ethyl 3-(4-amino-2,6-difluorophenyl)propanoate
Cat. No. B8328032
M. Wt: 229.22 g/mol
InChI Key: CHZGWRFCQNHBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07786165B2
Procedure details


To a solution of ethyl(2E)-3-[4-(dibenzylamino)-2,6-difluorophenyl]acrylate (5.00 g, 12.3 mmol) in acetic acid (100 mL) was added 10% palladium-carbon (50% water-containing product, 0.50 g), and the mixture was stirred under a hydrogen atmosphere at 50° C. for 16 hr. The catalyst was filtered off, and the obtained filtrate was concentrated. The residue was diluted with ethyl acetate, washed with saturated aqueous sodium hydrogencarbonate and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5-hexane/ethyl acetate=50/50) to give the title compound (2.63 g, yield 93%) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One


Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step One

Name
Yield
93%
Identifiers


|
REACTION_CXSMILES
|
C([N:8](CC1C=CC=CC=1)[C:9]1[CH:14]=[C:13]([F:15])[C:12](/[CH:16]=[CH:17]/[C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:11]([F:23])[CH:10]=1)C1C=CC=CC=1>C(O)(=O)C.[C].[Pd]>[NH2:8][C:9]1[CH:10]=[C:11]([F:23])[C:12]([CH2:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:13]([F:15])[CH:14]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N(C1=CC(=C(C(=C1)F)/C=C/C(=O)OCC)F)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
palladium-carbon
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred under a hydrogen atmosphere at 50° C. for 16 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the obtained filtrate was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium hydrogencarbonate and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5-hexane/ethyl acetate=50/50)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C(=C1)F)CCC(=O)OCC)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.63 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
